Ethyl 3-({[2-(morpholin-4-yl)-5-nitrophenyl]carbonyl}amino)-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate
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Overview
Description
ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(MORPHOLIN-4-YL)-5-NITROBENZAMIDO]BENZOATE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzoylpiperazine moiety, a morpholine ring, and a nitrobenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(MORPHOLIN-4-YL)-5-NITROBENZAMIDO]BENZOATE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Formation of Benzoylpiperazine Intermediate: This step involves the reaction of piperazine with benzoyl chloride under basic conditions to form the benzoylpiperazine intermediate.
Introduction of the Nitrobenzamide Group: The benzoylpiperazine intermediate is then reacted with 2-(morpholin-4-yl)-5-nitrobenzoic acid in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the nitrobenzamide derivative.
Esterification: The final step involves the esterification of the nitrobenzamide derivative with ethanol in the presence of acid catalysts to yield ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(MORPHOLIN-4-YL)-5-NITROBENZAMIDO]BENZOATE.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(MORPHOLIN-4-YL)-5-NITROBENZAMIDO]BENZOATE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzoylpiperazine moiety can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of various substituted derivatives.
Hydrolysis: Formation of the corresponding carboxylic acid.
Scientific Research Applications
ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(MORPHOLIN-4-YL)-5-NITROBENZAMIDO]BENZOATE has a wide range of applications in scientific research, including:
Medicinal Chemistry: This compound is studied for its potential as a pharmacological agent due to its unique structural features. It may exhibit activity against various biological targets, making it a candidate for drug development.
Biological Research: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular assays to understand its biological effects and mechanisms of action.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical entities with potential therapeutic applications.
Industrial Applications: The compound’s unique properties make it useful in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(MORPHOLIN-4-YL)-5-NITROBENZAMIDO]BENZOATE involves its interaction with specific molecular targets. The benzoylpiperazine moiety may interact with receptors or enzymes, leading to modulation of their activity. The nitrobenzamide group can undergo reduction to form reactive intermediates that further interact with biological molecules. The morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its cellular uptake and distribution.
Comparison with Similar Compounds
ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(MORPHOLIN-4-YL)-5-NITROBENZAMIDO]BENZOATE can be compared with other similar compounds, such as:
ETHYL 4-(1-PIPERAZINYL)BENZOATE: This compound lacks the nitrobenzamide and morpholine groups, making it less complex and potentially less versatile in its applications.
ETHYL 4-(4-METHYL-PIPERAZIN-1-YL)-BENZOATE: This compound has a methyl group instead of the benzoyl group, which may alter its chemical reactivity and biological activity.
The uniqueness of ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(MORPHOLIN-4-YL)-5-NITROBENZAMIDO]BENZOATE lies in its multi-functional structure, which provides a diverse range of chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C31H33N5O7 |
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Molecular Weight |
587.6 g/mol |
IUPAC Name |
ethyl 4-(4-benzoylpiperazin-1-yl)-3-[(2-morpholin-4-yl-5-nitrobenzoyl)amino]benzoate |
InChI |
InChI=1S/C31H33N5O7/c1-2-43-31(39)23-8-10-28(33-12-14-35(15-13-33)30(38)22-6-4-3-5-7-22)26(20-23)32-29(37)25-21-24(36(40)41)9-11-27(25)34-16-18-42-19-17-34/h3-11,20-21H,2,12-19H2,1H3,(H,32,37) |
InChI Key |
KGPBSOUGLYPXRI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])N5CCOCC5 |
Origin of Product |
United States |
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